2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O5S and its molecular weight is 461.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Effects
One study describes the synthesis of heterocyclic compounds similar to the specified chemical, focusing on their potential antifungal effects against various fungi species. The synthesized compounds were as effective as ketoconazole against certain fungi, with some compounds even more effective against specific strains, showcasing significant antifungal activity (Kaplancıklı et al., 2013).
Anticancer Activity
Another study explores the design, synthesis, and in vitro cytotoxic activity of certain derivatives, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential for anticancer agent development (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Agents
Research into novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents found that certain derivatives exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Novel Synthesis Approaches
Efficient synthesis methods for novel heterocyclic compounds, demonstrating potential in various biological activities, have been developed. For instance, a study on the microwave-assisted synthesis of specific derivatives using Mn(OAc)3 showcased a promising approach for the rapid development of compounds with potential AchE inhibitory activity (Ustalar et al., 2017).
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-30-16-10-8-15(9-11-16)25-20(28)14-33-24-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPPPWUWWHDCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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